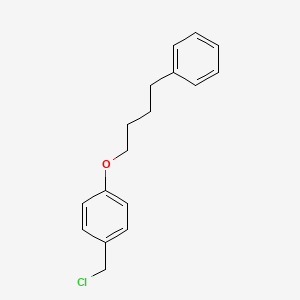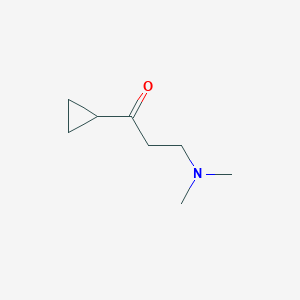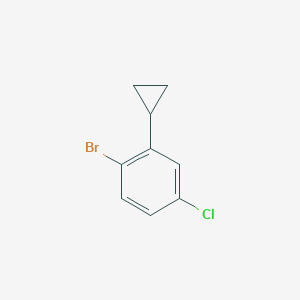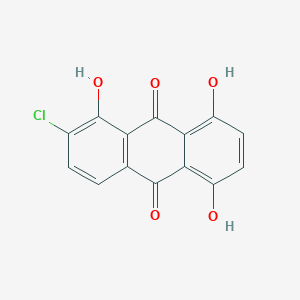
Potassium 4-nitro-2-sulfonatobenzoate
Übersicht
Beschreibung
Potassium, 4-nitro-2-sulfobenzoic acid is a chemical compound with the molecular formula C7H3K2NO7S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of nitro and sulfo groups attached to a benzoic acid core, making it a versatile reagent in chemical synthesis and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium, 4-nitro-2-sulfobenzoic acid typically involves the nitration of 2-sulfobenzoic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent. The process can be summarized as follows:
Nitration: 2-sulfobenzoic acid is treated with concentrated nitric acid at a controlled temperature to introduce the nitro group at the 4-position.
Neutralization: The resulting 4-nitro-2-sulfobenzoic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium, 4-nitro-2-sulfobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium, 4-nitro-2-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-amino-2-sulfobenzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the sulfo group.
Wissenschaftliche Forschungsanwendungen
Potassium, 4-nitro-2-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe in studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of polymers and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of potassium, 4-nitro-2-sulfobenzoic acid involves its interaction with molecular targets through its nitro and sulfo groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which are crucial for its activity. The compound can also form complexes with metal ions, influencing its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Sulfobenzoic acid: Has the sulfo group at a different position, affecting its reactivity and applications.
4-Nitrobenzoic acid: Lacks the sulfo group, limiting its use in reactions requiring sulfonation.
Uniqueness
Potassium, 4-nitro-2-sulfobenzoic acid is unique due to the presence of both nitro and sulfo groups, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C7H4KNO7S |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
potassium;2-carboxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H5NO7S.K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
ZJVMUAMBOGFWRS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)O.[K+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
![7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one](/img/structure/B8692216.png)

![2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid](/img/structure/B8692225.png)







![N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B8692290.png)

